molecular formula C8H14O B8303647 3,5-Dimethyl-2-hexenal

3,5-Dimethyl-2-hexenal

Cat. No.: B8303647
M. Wt: 126.20 g/mol
InChI Key: FYCVUMXOMJHAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-2-hexenal is an α,β-unsaturated aldehyde with the molecular formula C₈H₁₄O. Structurally, it contains a six-carbon chain (hexenyl backbone) with a formyl group (-CHO) at position 2, a double bond between carbons 2 and 3, and methyl substituents at positions 3 and 3. This compound is likely to exhibit reactivity typical of aldehydes and conjugated dienes, including nucleophilic additions and Diels-Alder reactions.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3,5-dimethylhex-2-enal

InChI

InChI=1S/C8H14O/c1-7(2)6-8(3)4-5-9/h4-5,7H,6H2,1-3H3

InChI Key

FYCVUMXOMJHAEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=CC=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-Dimethyl-2-hexenal with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and applications:

Compound Molecular Formula Molecular Weight Functional Group CAS Number Key Properties/Applications
This compound C₈H₁₄O ~126.19 (calculated) Aldehyde, alkene Not available Hypothesized use in fragrances or polymers.
2-Hexene, 3,5-dimethyl C₈H₁₆ 112.21 Alkene 3404-79-3 Used in hydrocarbon mixtures; studied via GC-MS .
3,5-Dimethylcyclohexanol C₈H₁₆O 128.21 Alcohol 17373-17-0 Solvent intermediate; chiral synthesis .
3,5-Dimethyl-3-hexanol C₈H₁₈O 130.23 Alcohol 19113-78-1 Commercial availability as a specialty alcohol .

Key Comparisons:

Functional Group Reactivity: Aldehydes (this compound) are highly reactive toward nucleophiles (e.g., Grignard reagents) and oxidation. In contrast, alcohols (3,5-Dimethylcyclohexanol) undergo dehydration or esterification, while alkenes (2-Hexene, 3,5-dimethyl) participate in hydrogenation or polymerization .

Physical Properties :

  • Boiling Points : Alkenes (e.g., 2-Hexene, 3,5-dimethyl) generally have lower boiling points (~120–140°C) compared to alcohols (~180–200°C) due to weaker intermolecular forces. Aldehydes typically fall between these ranges but vary with branching.
  • Solubility : Aldehydes and alcohols are polar and water-soluble to some extent, while alkenes are hydrophobic.

Synthetic Utility: 3,5-Dimethylcyclohexanol is used in chiral resolution and as a solvent . 2-Hexene, 3,5-dimethyl has been analyzed via gas chromatography with Kovats' retention indices reported under isothermal conditions . 3,5-Dimethyl-3-hexanol is commercially available, suggesting industrial relevance in specialty chemicals .

Limitations:

No direct data on this compound’s synthesis, stability, or spectral signatures (e.g., IR, NMR) were found in the evidence. Comparisons are extrapolated from analogs, and experimental validation is recommended.

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